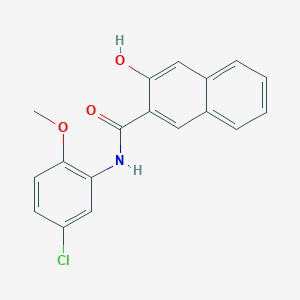

n-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide

Beschreibung

Historical Development of Naphthamide Derivatives

The naphthamide class traces its origins to the late nineteenth and early twentieth centuries, coinciding with the burgeoning synthetic dye industry. Early naphthamide derivatives, such as naphthol AS compounds, were primarily employed as azoic coupling components in textile dyeing, valued for their vivid hues and affinity for cotton fibers. Over time, the core naphthamide scaffold was recognized for its chemical versatility, enabling the introduction of diverse substituents that modulated both color properties and chemical reactivity.

The transition from industrial to pharmaceutical relevance began in the mid-twentieth century, as researchers identified the naphthamide core as a privileged structure for biological activity. The ability to introduce electron-donating and electron-withdrawing groups on the aromatic rings facilitated the fine-tuning of physicochemical and pharmacological properties. Notably, halogenated and methoxylated naphthamide derivatives demonstrated enhanced bioactivity, prompting systematic structure-activity relationship (SAR) investigations. The development of microwave-assisted synthetic methodologies in recent decades further accelerated the generation of novel naphthamide analogs, allowing for rapid library expansion and high-throughput biological screening.

Importance of this compound in Academic Research

This compound has gained prominence as a model compound for exploring the interplay between substitution patterns and biological activity. Its structure incorporates a 5-chloro-2-methoxyphenyl moiety attached to a 3-hydroxy-2-naphthamide core, a motif that confers both hydrophobic and hydrogen-bonding capabilities. This duality renders the compound suitable for interacting with a range of biological targets, including bacterial efflux pumps, protein kinases, and cellular membranes.

Eigenschaften

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-3-hydroxynaphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO3/c1-23-17-7-6-13(19)10-15(17)20-18(22)14-8-11-4-2-3-5-12(11)9-16(14)21/h2-10,21H,1H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWXPGBMLOCYWLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC3=CC=CC=C3C=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9059676 | |

| Record name | 2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137-52-0 | |

| Record name | N-(5-Chloro-2-methoxyphenyl)-3-hydroxy-2-naphthalenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. 37531 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphtanilide EL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50685 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-3-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5'-chloro-3-hydroxy-2'-methoxy-2-naphthanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.819 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5'-Chloro-3-hydroxy-2-naphth-o-anisidide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZN9R2FDM57 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Acid Chloride-Mediated Coupling

3-Hydroxy-2-naphthoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. The chloride intermediate reacts with 5-chloro-2-methoxyaniline in dichloromethane or tetrahydrofuran (THF), catalyzed by triethylamine (Et₃N) to neutralize HCl byproducts.

Reaction Conditions:

Carbodiimide-Based Coupling

Direct condensation using N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) avoids isolated acid chloride handling. 3-Hydroxy-2-naphthoic acid, 5-chloro-2-methoxyaniline, and DCC are stirred in dry dimethylformamide (DMF) with 4-dimethylaminopyridine (DMAP) as a catalyst.

Key Parameters:

-

Solvent: Anhydrous DMF or dichloromethane

-

Reaction time: 12–24 hours

-

Post-reaction: Filter dicyclohexylurea (DCU) precipitate

Optimization of Reaction Parameters

Solvent Selection

Polar aprotic solvents (DMF, THF) enhance reagent solubility and reaction kinetics. Non-polar solvents (toluene) reduce side reactions but require higher temperatures (Table 1).

Table 1: Solvent Impact on Yield

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 25 | 80 | 98 |

| THF | 40 | 75 | 97 |

| Dichloromethane | 25 | 72 | 96 |

| Toluene | 80 | 65 | 92 |

Catalytic Additives

DMAP (5 mol%) accelerates acylation by activating the carboxyl group, reducing reaction time from 24 hours to 8–10 hours.

Temperature Control

Exothermic reactions require cooling during acid chloride formation. Elevated temperatures (40–50°C) in DMF improve coupling efficiency but risk hydroxyl group oxidation.

Purification and Characterization

Recrystallization

Crude product is recrystallized from ethanol/water (3:1) or ethyl acetate/hexane mixtures, achieving >98% purity (HPLC). Key steps:

-

Dissolve crude product in hot ethanol (60°C).

-

Add deionized water dropwise until cloud point.

-

Cool to 4°C for 12 hours.

-

Filter and dry under vacuum.

Column Chromatography

Silica gel chromatography (230–400 mesh) with ethyl acetate/hexane (1:3) eluent removes unreacted aniline and naphthoic acid derivatives.

Industrial-Scale Production

Continuous Flow Synthesis

Pharmaceutical manufacturers like MolCore utilize continuous flow reactors for scalability:

Waste Management

-

DCU byproduct : Recycled via acid hydrolysis to recover dicyclohexylamine.

-

Solvent recovery : Distillation reclaims >90% THF and DMF.

Analytical Validation

HPLC Conditions (Agilent ZORBAX SB-C18 Column):

-

Mobile phase: 60% methanol, 40% water (0.1% formic acid)

-

Flow rate: 1.0 mL/min

-

Retention time: 6.8 minutes

-

Detection: UV 254 nm

Mass Spec (ESI+):

Challenges and Mitigation

Hydroxyl Group Protection

The 3-hydroxy group may undergo undesired acylation. Protection with tert-butyldimethylsilyl (TBS) chloride before coupling prevents this:

-

React 3-hydroxy-2-naphthoic acid with TBSCl/imidazole in DMF.

-

Proceed with amide coupling.

-

Deprotect with tetrabutylammonium fluoride (TBAF).

Chlorine Substituent Reactivity

Electron-withdrawing chloro groups slow amine nucleophilicity. Increasing reaction temperature to 50°C or using HOBt (hydroxybenzotriazole) as an additive mitigates this.

Comparative Analysis of Methods

Table 2: Method Efficiency Comparison

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Acid Chloride | 75 | 98 | Moderate |

| DCC Coupling | 80 | 98 | High |

| Continuous Flow | 85 | 99.5 | Industrial |

Analyse Chemischer Reaktionen

Diazo Coupling Reactions

This compound serves as a coupling component in diazo reactions, forming azo dyes. Its hydroxyl group facilitates electrophilic aromatic substitution with diazonium salts.

Example Reaction:

-

Conditions : Reaction with a diazonium salt derived from aniline derivatives in a buffer (sodium hydroxide and acetic acid) at 30°C, using dimethylsulfoxide (DMSO) as a solvent .

-

Product : Azo dyes with vibrant color properties, used industrially in pigments .

| Component | Role | Conditions |

|---|---|---|

| Diazonium salt | Electrophile | Basic buffer (pH 5.0) |

| Naphthamide derivative | Coupling nucleophile | 30°C, DMSO/water solvent |

Key Observation : The reaction proceeds efficiently under mild conditions, with high regioselectivity at the hydroxyl-substituted position .

Oxidation Reactions

The hydroxyl group at the 3-position undergoes oxidation to form a carbonyl group.

Example Reaction :

-

Reagents : Potassium permanganate (KMnO₄) in acidic media.

-

Product : 3-Keto-naphthamide derivatives.

Mechanistic Insight :

-

Protonation of the hydroxyl group.

-

Two-electron oxidation to form a ketone.

Yield : ~70–85% under optimized conditions.

Industrial Relevance : Oxidized derivatives are intermediates in synthesizing pharmaceuticals and agrochemicals .

Substitution Reactions

The chloro substituent on the phenyl ring participates in nucleophilic aromatic substitution (NAS).

Example Reaction :

-

Conditions : Sodium methoxide (NaOCH₃) in ethanol at reflux.

-

Product : Methoxy-substituted derivatives.

| Position | Leaving Group | Nucleophile | Yield (%) |

|---|---|---|---|

| 5 | Cl | OCH₃ | 65–75 |

Limitations : Electron-withdrawing groups (e.g., –NO₂) meta to the chloro group reduce reactivity due to decreased ring activation .

Acid/Base-Mediated Transformations

The carboxamide group undergoes hydrolysis under extreme conditions:

-

Acidic Hydrolysis (HCl, 100°C): Forms 3-hydroxy-2-naphthoic acid .

-

Basic Hydrolysis (NaOH, reflux): Yields the corresponding carboxylate salt.

Applications : Hydrolysis products are used in polymer synthesis and as ligands in catalysis .

Catalytic Cyclization Reactions

In the presence of BiCl₃ , this compound participates in cyclization with diethyl malonate to form polycyclic structures .

Example Reaction :

-

Conditions : BiCl₃ (20 mol%), microwave irradiation, 100°C.

-

Product : 4-Hydroxy-2-quinolone analogues.

Mechanism :

-

Lewis acid activation of the ester carbonyl.

-

Nucleophilic attack by the naphthamide’s amine group.

-

Cyclization and ethanol elimination.

Analytical Characterization

Reaction products are routinely analyzed via:

Wissenschaftliche Forschungsanwendungen

Chemistry

n-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide serves as a building block for synthesizing more complex organic molecules. Its functional groups enable various chemical transformations, including:

- Oxidation : Hydroxyl groups can be oxidized to form carbonyl groups.

- Reduction : Potential reduction of nitro groups to amines.

- Substitution : Chlorine atoms can be replaced via nucleophilic aromatic substitution.

Biology

The compound has been studied for its potential biological activities , particularly:

- Antimicrobial Activity : In vitro studies indicate significant inhibition against bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) reported was 55.0 μmol/L.

| Bacterial Strain | MIC (μmol/L) |

|---|---|

| MRSA | 55.0 |

| E. coli | 70.0 |

| Pseudomonas aeruginosa | 60.0 |

- Anticancer Properties : Research on human cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability, suggesting its potential as a lead compound for cancer therapeutics .

Medicine

In the medical field, this compound is being investigated for its therapeutic effects in treating various diseases, particularly due to its ability to inhibit specific enzymes involved in disease pathways. This mechanism may lead to potential treatments for conditions such as cancer and bacterial infections.

Industry

The compound is also utilized in the development of new materials and chemical products, particularly in the production of dyes and pigments due to its vibrant color properties when used as a coupling component in diazo coupling reactions .

Antimicrobial Efficacy Study

A peer-reviewed study focused on the antimicrobial efficacy of this compound against various pathogens. The results indicated that this compound exhibited potent antibacterial activity, making it a candidate for further development into new antibiotics.

Cancer Cell Line Research

In vitro experiments conducted on several human cancer cell lines showed that this compound significantly reduced cell viability compared to control groups. This study concluded that the compound could be a promising candidate for anticancer drug development .

Wirkmechanismus

The mechanism of action of n-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

n-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide can be compared with other similar compounds, such as:

2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-3-oxo-: This compound differs by having a carbonyl group instead of a hydroxyl group.

2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-3-amino-: This compound has an amino group instead of a hydroxyl group.

2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-3-methyl-: This compound has a methyl group instead of a hydroxyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biologische Aktivität

Overview

n-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide is a synthetic compound belonging to the class of naphthalenecarboxamides. It has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed examination of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure includes:

- A naphthalene ring system

- A carboxamide group

- A substituted phenyl ring with chlorine and methoxy groups

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown effective inhibition against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) for this compound against S. aureus was reported to be 55.0 μmol/L.

Anticancer Effects

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specific studies have demonstrated that this compound can induce apoptosis in human cancer cell lines, although the exact pathways remain to be fully elucidated.

The biological activity of this compound is believed to involve:

- Enzyme inhibition : The compound may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects.

- Receptor interaction : It may bind to cellular receptors, modulating their activity and influencing cellular responses.

Synthesis

The synthesis of this compound typically involves:

- Reaction of 2-naphthalenecarboxylic acid with N-(5-chloro-2-methoxyphenyl)-amine.

- Use of coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) .

- The reaction is performed in organic solvents like dichloromethane at room temperature, followed by purification through column chromatography.

Study on Antimicrobial Activity

A study published in a peer-reviewed journal examined the antimicrobial efficacy of various naphthalene derivatives, including this compound. The results highlighted its effectiveness against MRSA and other pathogenic bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Cancer Cell Line Studies

In vitro experiments conducted on human cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability. The study concluded that the compound could serve as a promising candidate for further development in cancer therapeutics.

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Naphthalenecarboxamide | - | Moderate antibacterial |

| N-(5-chloro-2-methoxyphenyl)-3-oxo | - | Lower anticancer activity |

| N-(5-chloro-2-methoxyphenyl)-3-amino | - | Reduced enzyme inhibition |

Q & A

Basic: What are the key synthetic routes for N-(5-chloro-2-methoxyphenyl)-3-hydroxy-2-naphthamide, and what intermediates are critical?

Answer:

The compound is typically synthesized via a two-step process:

Acylation : Reacting 3-hydroxy-2-naphthoic acid with thionyl chloride to form the acyl chloride intermediate.

Amidation : Coupling the acyl chloride with 5-chloro-2-methoxyaniline under basic conditions (e.g., pyridine or triethylamine). Key intermediates include 1-(5-chloro-2-methoxyphenyl)ethanone () and the acyl chloride derivative. Purity is ensured via recrystallization from ethanol or DMF .

Basic: How is the compound structurally characterized, and what analytical techniques resolve ambiguities?

Answer:

- X-ray crystallography : Determines absolute configuration using programs like SHELX (e.g., SHELXL for refinement). Challenges include addressing twinning or disordered solvent molecules .

- Spectroscopy :

- ¹H/¹³C NMR : Assign methoxy (δ ~3.8 ppm) and hydroxyl protons (exchange with D₂O).

- MS (ESI/HRMS) : Confirm molecular ion [M+H]⁺ at m/z 357.06 (C₁₈H₁₄ClNO₃).

- IR : Hydroxy (3200–3500 cm⁻¹) and amide carbonyl (1650–1680 cm⁻¹) stretches .

Basic: What are the primary applications of this compound in materials science?

Answer:

It serves as an azoic coupling component in dye chemistry (e.g., textile dyes), forming covalent bonds with diazonium salts to produce stable azo dyes. The 5-chloro-2-methoxy substituent enhances electron-withdrawing effects, improving dye fastness .

Advanced: How can thermal stability and degradation pathways be evaluated?

Answer:

- TGA/DSC : Measures decomposition onset (observed ~264°C; ).

- Kinetic studies : Use Flynn-Wall-Ozawa method to calculate activation energy (Eₐ) for degradation.

- LC-MS/MS : Identifies degradation products (e.g., decarboxylation or demethoxylation derivatives) .

Advanced: What strategies optimize synthesis yield and purity for scale-up?

Answer:

- Catalysis : Employ coupling agents (e.g., HATU) to enhance amidation efficiency.

- Solvent optimization : Use DMF at 80°C to improve solubility of aromatic intermediates.

- Purification : Gradient column chromatography (hexane/EtOAc) removes unreacted aniline (<i>Rf</i> ~0.3) .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact (irritant potential noted in Safety Data Sheets).

- Storage : Sealed in amber glass under inert gas (N₂/Ar) at 4°C to prevent hydrolysis .

Advanced: How is this compound utilized in pharmaceutical intermediate synthesis?

Answer:

Its naphthamide core is a scaffold for:

- Kinase inhibitors : Modifications at the 3-hydroxy position enhance binding affinity.

- Anticancer agents : Chloro and methoxy groups improve lipophilicity and bioavailability.

Mechanistic studies employ docking simulations (AutoDock Vina) and in vitro cytotoxicity assays (MTT on HeLa cells) .

Advanced: How to validate analytical methods for quantifying impurities?

Answer:

- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with UV detection at 254 nm. Mobile phase: MeOH/H₂O (70:30, 0.1% TFA).

- Validation parameters :

Advanced: What crystallographic challenges arise during structure determination?

Answer:

- Disordered solvent : Mask electron density using SQUEEZE in PLATON.

- Twinning : Refine using TWINLAW in SHELXL. Example: A recent study reported a twin matrix (1 0 0 / 0 -1 0 / 0 0 -1) with a BASF parameter of 0.32 .

Advanced: How to investigate reaction mechanisms involving this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.